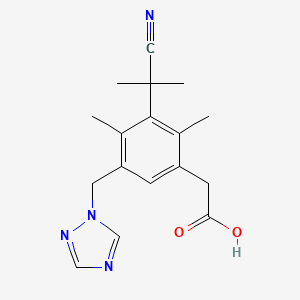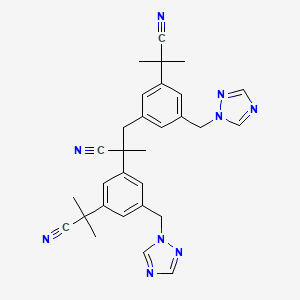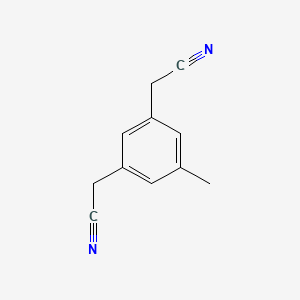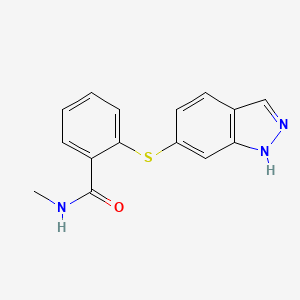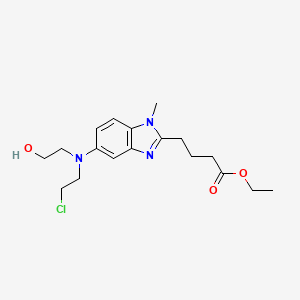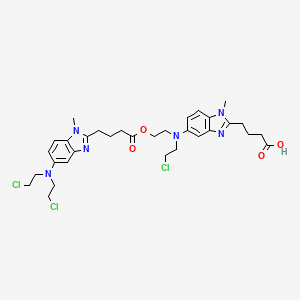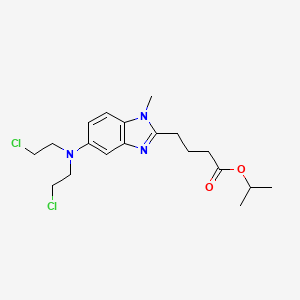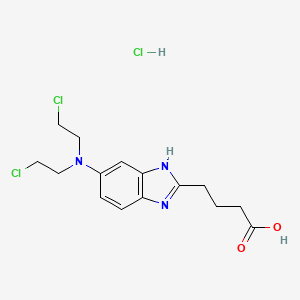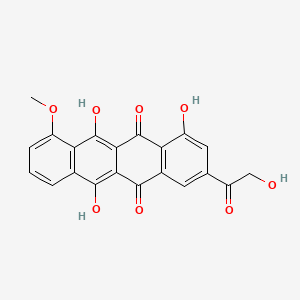
7,8,9,10-脱氢多柔比星酮
描述
7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone . It has a molecular weight of 394.33 and a molecular formula of C21H14O8 .
Molecular Structure Analysis
The molecular structure of 7,8,9,10-Dehydro Doxorubicinone is represented by the formula C21H14O8 . It’s important to note that the structure is closely related to that of Doxorubicinone .科学研究应用
光谱分析和定量
- 光谱分析:Hovorka 等人 (2010) 的一项研究重点介绍了分析细胞内多柔比星 (Dox) 积累及其降解产物(如 7,8-脱氢-9,10-去乙酰多柔比星酮)的技术。这些技术对于区分研究环境中的 Dox 及其降解产物至关重要,特别是在药物递送系统和蒽环类抗生素研究中(Hovorka et al., 2010)。
代谢物分析
- 色谱分析:Beijnen 等人 (1991) 开发了一种高效液相色谱 (HPLC) 检测方法,用于测定多柔比星及其代谢物(包括 7-脱氧多柔比星酮)在艾滋病患者血浆中的含量。该方法有助于进行药代动力学研究,并了解多柔比星在特定患者群体中的代谢(Beijnen et al., 1991)。
亚细胞分布
- 亚细胞分级研究:Anderson 等人 (2003) 使用毛细管电泳结合柱后激光诱导荧光检测 (CE-LIF) 研究了多柔比星代谢物(包括 7-脱氧多柔比星酮)在亚细胞级分中的分布。这项研究对于了解多柔比星及其代谢物的细胞内行为非常重要,特别是在药物毒性研究中(Anderson et al., 2003)。
药代动力学研究
- 癌症治疗中的药代动力学:Cummings 等人 (1987) 的研究调查了多柔比星的药代动力学、代谢和抗肿瘤活性,重点关注其代谢物,如 7-脱氧多柔比星酮。这项研究提供了药物代谢与其治疗功效和毒性之间关系的见解(Cummings et al., 1987)。
机理研究
- 代谢途径:Arnold 等人 (2017) 研究了多柔比星如何通过 CYP2J2(一种细胞色素 P450 酶)调节花生四烯酸的代谢。这项研究揭示了多柔比星代谢物(如 7-脱氧多柔比星苷元)与关键酶之间的相互作用,提供了对多柔比星诱导的心脏毒性的机制途径的见解(Arnold et al., 2017)。
生化分析
Biochemical Properties
7,8,9,10-Dehydro Doxorubicinone plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with topoisomerase II, an enzyme crucial for DNA replication and repair. 7,8,9,10-Dehydro Doxorubicinone inhibits the activity of topoisomerase II, leading to DNA damage and subsequent cell death . Additionally, it generates free radicals, which further contribute to its cytotoxic effects . The compound also interacts with NADPH-dependent glycosidases, which are involved in its metabolic pathways .
Cellular Effects
7,8,9,10-Dehydro Doxorubicinone exerts profound effects on various cell types and cellular processes. It influences cell function by intercalating into DNA, thereby disrupting DNA replication and transcription . This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in apoptosis and autophagy . It modulates gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, 7,8,9,10-Dehydro Doxorubicinone impacts cellular metabolism by inducing oxidative stress and mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of 7,8,9,10-Dehydro Doxorubicinone involves several key processes. The compound binds to DNA and forms stable complexes, preventing the progression of DNA replication forks . This binding leads to the accumulation of DNA breaks and activation of DNA damage response pathways . Additionally, 7,8,9,10-Dehydro Doxorubicinone inhibits topoisomerase II, resulting in the stabilization of DNA-topoisomerase complexes and further DNA damage . The compound also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components . These combined effects contribute to the cytotoxicity of 7,8,9,10-Dehydro Doxorubicinone.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8,9,10-Dehydro Doxorubicinone change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Studies have shown that the cytotoxic effects of 7,8,9,10-Dehydro Doxorubicinone persist over time, leading to sustained DNA damage and cell death . Long-term exposure to the compound can result in chronic cellular stress and alterations in cellular function . These temporal effects are crucial for understanding the long-term implications of 7,8,9,10-Dehydro Doxorubicinone in therapeutic applications.
Dosage Effects in Animal Models
The effects of 7,8,9,10-Dehydro Doxorubicinone vary with different dosages in animal models. At low doses, the compound induces mild cytotoxic effects, leading to cell cycle arrest and apoptosis . At higher doses, 7,8,9,10-Dehydro Doxorubicinone can cause severe toxicity, including cardiotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic use . Studies have also identified threshold effects, where a certain dosage level is required to achieve significant cytotoxicity .
Metabolic Pathways
7,8,9,10-Dehydro Doxorubicinone is involved in several metabolic pathways. It undergoes biotransformation by NADPH-dependent glycosidases, leading to the formation of various metabolites . These metabolites can further interact with cellular components and contribute to the overall cytotoxic effects of the compound . The metabolic pathways of 7,8,9,10-Dehydro Doxorubicinone also involve the generation of ROS, which play a role in its cytotoxicity . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 7,8,9,10-Dehydro Doxorubicinone within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in the nucleus, where it exerts its cytotoxic effects . 7,8,9,10-Dehydro Doxorubicinone also interacts with various transporters and binding proteins, which influence its localization and distribution within tissues . These interactions are important for understanding the biodistribution and targeting of the compound.
Subcellular Localization
The subcellular localization of 7,8,9,10-Dehydro Doxorubicinone plays a significant role in its activity and function. The compound primarily localizes to the nucleus, where it interacts with DNA and topoisomerase II . This localization is facilitated by specific targeting signals and post-translational modifications . Additionally, 7,8,9,10-Dehydro Doxorubicinone can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIXWCJEVLBUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675662 | |
| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-23-7 | |
| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


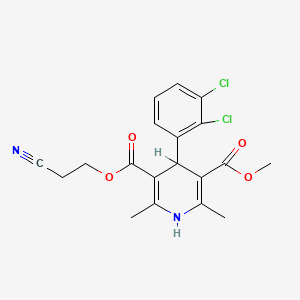
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
